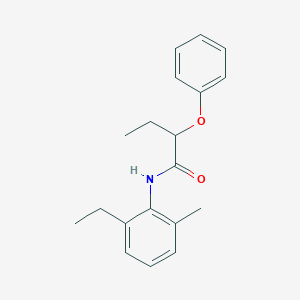
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative with a pyrazole ring and a piperidine ring. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1, which plays a role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
Future research on 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine could focus on identifying new analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of cancer and other diseases associated with inflammation and pain. Finally, research could also focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
合成法
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid and 4-methylpiperidine-1-carboxylic acid with phosphoryl chloride, followed by the reaction with 2-amino-4,6-dimethylpyrimidine. The final product is obtained by purification through column chromatography.
科学的研究の応用
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
特性
製品名 |
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
|---|---|
分子式 |
C20H23N5 |
分子量 |
333.4 g/mol |
IUPAC名 |
4-(3-methyl-5-phenylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-15-8-10-24(11-9-15)19-13-20(22-14-21-19)25-18(12-16(2)23-25)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
InChIキー |
CAPCACFZJYJOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
正規SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

